molecular formula C13H9F3O2 B6316145 1-Phenoxy-4-(trifluoromethoxy)benzene CAS No. 873203-32-8

1-Phenoxy-4-(trifluoromethoxy)benzene

Cat. No.: B6316145
CAS No.: 873203-32-8
M. Wt: 254.20 g/mol
InChI Key: JNUCJICOSRJTLZ-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C13H9F3O2 It is characterized by the presence of a phenoxy group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-4-(trifluoromethoxy)benzene typically involves the reaction of 4-hydroxybenzotrifluoride with phenol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

4-Hydroxybenzotrifluoride+PhenolBaseThis compound\text{4-Hydroxybenzotrifluoride} + \text{Phenol} \xrightarrow{\text{Base}} \text{this compound} 4-Hydroxybenzotrifluoride+PhenolBase​this compound

Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones and other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of phenolic derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution: Products include halogenated or nitrated derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include phenolic derivatives and reduced aromatic compounds.

Scientific Research Applications

1-Phenoxy-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenoxy-4-(trifluoromethyl)benzene
  • 4-Phenoxybenzotrifluoride
  • 1-Phenoxy-2-(trifluoromethoxy)benzene

Uniqueness

1-Phenoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both phenoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the phenoxy group provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

1-phenoxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCJICOSRJTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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